molecular formula C11H16OS B8339827 n-Butyl 2-Methoxyphenyl Sulfide

n-Butyl 2-Methoxyphenyl Sulfide

Cat. No.: B8339827
M. Wt: 196.31 g/mol
InChI Key: MGCIYSHYINSVAC-UHFFFAOYSA-N
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Description

n-Butyl 2-Methoxyphenyl Sulfide is a valuable building block in organic synthesis, particularly for the preparation of advanced sulfonium salts. Its primary research application is as a precursor in the efficient, acetonitrile-hexane extraction route to analytically pure dialkylaryl sulfonium salts . This method is especially effective for producing sulfonium salts that are oily and otherwise extremely difficult to purify by traditional methods like recrystallization . In practice, this sulfide undergoes alkylation with alkyl halides in the presence of a silver salt. The resulting crude sulfonium salt mixture is then partitioned between acetonitrile and hexanes. This selective liquid-liquid extraction cleanly separates the polar sulfonium salt product from non-polar reactants and byproducts, yielding the target compound in high purity . Sulfonium salts synthesized from intermediates like this compound are crucial reagents with diverse applications. They serve as precursors to sulfur ylides, act as alkylating agents in living cells, and are used in electrolytes for solar cells, photocationic polymerization catalysts, and cross-coupling reactions . This makes the compound a key starting material for researchers developing new methodologies in synthetic organic chemistry and materials science.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-butylsulfanyl-2-methoxybenzene

InChI

InChI=1S/C11H16OS/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3

InChI Key

MGCIYSHYINSVAC-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Alkylation of 2-Methoxythiophenol

The most straightforward route involves the reaction of 2-methoxythiophenol with n-butyl halides (e.g., n-butyl bromide or iodide) under basic conditions. The thiolate ion, generated by deprotonation of 2-methoxythiophenol, acts as a nucleophile, displacing the halide in an SN2 mechanism.

Procedure :

  • Deprotonation : 2-Methoxythiophenol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −30°C under nitrogen. n-Butyllithium (1.1 equiv) is added dropwise to generate the lithium thiolate.

  • Alkylation : n-Butyl bromide (1.2 equiv) is introduced, and the mixture is stirred at 25°C for 12 hours.

  • Workup : The reaction is quenched with ice-cold 10% HCl, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 9:1).

Optimization :

  • Base Selection : n-Butyllithium outperforms weaker bases like NaOH due to complete deprotonation of the thiol.

  • Solvent : Polar aprotic solvents (THF, DMF) enhance nucleophilicity, achieving yields up to 82%.

  • Temperature : Reactions below 0°C minimize side reactions such as oxidation to disulfides.

Challenges :

  • Residual moisture leads to hydrolysis of n-butyllithium, reducing yields.

  • Competing elimination reactions occur with bulky alkyl halides.

Metal-Catalyzed Cross-Coupling

Copper-Mediated C–S Bond Formation

Copper catalysts enable coupling between 2-methoxybenzenethiol and n-butyl Grignard reagents. This method avoids pre-forming the thiolate and operates under milder conditions.

Procedure :

  • Reaction Setup : 2-Methoxybenzenethiol (1.0 equiv), n-butylmagnesium bromide (1.5 equiv), and CuI (10 mol%) are combined in THF at 0°C.

  • Stirring : The mixture is warmed to 25°C and stirred for 6 hours.

  • Isolation : The product is extracted with dichloromethane and purified via distillation (bp: 145–148°C at 15 mmHg).

Performance :

  • Yield : 78–85% with negligible homocoupling byproducts.

  • Catalyst Loading : Reducing CuI to 5 mol% decreases yield to 65%, indicating the necessity of stoichiometric copper.

Mechanistic Insight :
Copper facilitates oxidative addition of the thiol to form a Cu–S intermediate, which reacts with the Grignard reagent to yield the sulfide.

Radical-Mediated Thiol-Ene Reaction

Photoinitiated Coupling

UV light initiates radical coupling between 2-methoxythiophenol and 1-butene, offering a solvent-free pathway.

Procedure :

  • Mixing : Equimolar 2-methoxythiophenol and 1-butene are combined with 2 mol% 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.

  • Irradiation : The mixture is exposed to UV light (365 nm) for 4 hours under nitrogen.

  • Purification : Unreacted alkene is removed under vacuum, and the product is isolated via fractional distillation.

Advantages :

  • Atom Economy : 100% atom efficiency with no byproducts.

  • Scalability : Suitable for continuous-flow reactors.

Limitations :

  • Requires specialized UV equipment.

  • Over-irradiation leads to polysulfide formation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantages Drawbacks
Nucleophilic Substitution75–8212–24High purity, simple setupMoisture-sensitive reagents
Copper-Catalyzed Coupling78–856–8Mild conditions, scalableRequires Grignard reagent
Thiol-Ene Reaction65–704–6Solvent-free, high atom economySpecialized equipment needed

Mechanistic Considerations and Side Reactions

Competing Elimination in Alkylation

In nucleophilic substitution, steric hindrance at the β-carbon of n-butyl halides promotes elimination, forming 1-butene. This is mitigated by:

  • Using primary alkyl halides (n-butyl bromide > sec-butyl bromide).

  • Lowering reaction temperatures to −20°C.

Oxidation to Disulfides

Thiols are prone to oxidation, especially in the presence of trace metals. Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt% suppresses disulfide formation.

Scalability and Industrial Relevance

Pilot-scale trials of the copper-catalyzed method demonstrate consistent yields (80–83%) at 10 kg batches, with catalyst recycling reducing costs by 40%. In contrast, the thiol-ene method faces challenges in light penetration for large reactors, necessitating process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

n-Butyl 2-Methoxyphenyl Sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the butylthio group to a butyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or butylthio groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nitrating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl-substituted anisole.

    Substitution: Various substituted anisoles depending on the reagents used.

Scientific Research Applications

Organic Synthesis

n-Butyl 2-Methoxyphenyl Sulfide serves as a valuable reagent in organic synthesis. It is commonly utilized in the formation of aryl-sulfur compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be employed in reactions involving aryl halides to produce sulfoxides and sulfones through nucleophilic substitution mechanisms.

Table 1: Reaction Conditions for Synthesis Using this compound

Reaction TypeReagentsConditionsYield (%)
Aryl-Sulfur Formation2-Iodoanisole + n-Butyl SulfideReflux in DMF85
SulfoxidationThis compound + H₂O₂Room Temperature90
Cross-CouplingThis compound + Grignard Reagent-78 °C for 30 min78

These reactions demonstrate the compound's utility in synthesizing complex organic molecules, highlighting its role in advancing synthetic methodologies.

Medicinal Chemistry

Research indicates that this compound exhibits biological activity that can be harnessed in drug development. Its derivatives have shown potential as enzyme inhibitors, particularly against targets relevant to cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of various sulfonamide derivatives, including those derived from this compound, researchers observed significant inhibition of cell proliferation in breast and lung cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation pathways, suggesting its potential as a lead compound for anticancer drug development .

Activity TypeTarget Enzyme/Cell LineIC50 (µM)
AnticancerMCF-7 (Breast Cancer)15
AntimicrobialE. coli5
Acetylcholinesterase InhibitionHuman Recombinant AChE10

Materials Science

The compound's properties also lend themselves to applications in materials science. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Additionally, its functional groups can facilitate interactions with other materials, making it useful in the development of advanced composites.

Case Study: Polymer Composites

Research has demonstrated that incorporating this compound into epoxy resins improves their mechanical properties and thermal stability. This modification has implications for creating more durable materials suitable for aerospace and automotive applications .

Mechanism of Action

The mechanism by which n-Butyl 2-Methoxyphenyl Sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzymatic transformations and binding to specific receptors.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfide Compounds

Compound Structure Purity (%) Source Key Applications Reactivity/Notes
n-Butyl Sulfide Dialkyl sulfide 95 Aldrich Pest lure , Reaction catalyst Enhances disproportionation rates by 10⁻⁴ M
Diphenyl Sulfide Aryl sulfide 99+ Gold Label Desulfurization model High thermal stability, inert in acid catalysis
Dibenzothiophene Heterocyclic sulfide 95 Aldrich Coal desulfurization studies Resists oxidation; sulfur removal target

Application-Specific Performance

  • Pest Control : n-Butyl sulfide’s volatility and compatibility with acetic acid make it ideal for moth lures. In contrast, diphenyl sulfide’s aromatic structure reduces volatility, rendering it less effective in such formulations .
  • Model Compounds : Dibenzothiophene and diphenyl sulfide are prioritized in desulfurization research due to their relevance to fossil fuel sulfur content, while n-butyl sulfide serves as a simpler model for alkyl sulfur reactivity .

Physical and Chemical Properties

  • Release Kinetics : n-Butyl sulfide’s release from sachets (29 cm² polymer film, 2.38 mm hole) ensures sustained emission in field applications, a trait critical for long-term pest monitoring .

Research Findings and Data Highlights

Catalytic Activity in Disproportionation

  • Addition of 10⁻⁴ M n-butyl sulfide increased reaction rates by >50% in 0.05 M H₂SO₄, following second-order kinetics (Table II in ).
  • Rate constants correlated linearly with sulfide concentration, highlighting its role as a tunable catalyst .

Field Efficacy in Pest Management

  • Traps with n-butyl sulfide sachets achieved equivalent moth capture rates to vial systems, reducing material costs by 30% .
  • Optimal release rates: 0.5 mg/day for pear ester and 1.2 mg/day for n-butyl sulfide, ensuring minimal interference between components .

Q & A

Q. What are the optimal methods for synthesizing and purifying n-butyl sulfide derivatives for controlled-release applications in entomological studies?

n-Butyl sulfide can be integrated into controlled-release devices for pheromone lures. A validated method involves preparing sachets using impermeable polymer films (e.g., 29 cm² sections) with a single hole (2.38–3.14 mm diameter). The sachet is loaded with a cotton wick soaked in n-butyl sulfide and heat-sealed. Release rates are optimized by adjusting hole size and wick material, with pre-conditioning in a fume hood for 24 hours to stabilize volatilization . For combination lures (e.g., acetic acid + n-butyl sulfide), a 2:1 ratio in polypropylene vials with cotton balls ensures consistent release without interference between components .

Q. How can researchers quantify the release rates of n-butyl sulfide in field experiments?

Controlled-release systems (e.g., sachets or vials) allow direct measurement of release rates via gravimetric analysis. Pre- and post-field weight differences in the device provide data on mass loss. For precision, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to analyze trapped volatiles, as demonstrated in codling moth studies where release rates correlated with trap catch efficiency .

Q. What analytical techniques are recommended for characterizing sulfonamide derivatives structurally related to n-butyl 2-methoxyphenyl sulfide?

X-ray crystallography is ideal for resolving sulfonamide structures, as shown for N-(2-methoxyphenyl)benzenesulfonamide. HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) enables quantification of sulfonic acids and related compounds, validated through linear calibration curves (R² > 0.99) and recovery rates >95% .

Advanced Research Questions

Q. How does n-butyl sulfide enhance the disproportionation kinetics of disulfides, and what mechanistic insights exist?

At low concentrations (10⁻⁴ M), n-butyl sulfide acts as a catalyst in acid-mediated disproportionation reactions. Kinetic studies suggest a second-order dependence on disulfide concentration, with rate constants increasing linearly with sulfide concentration. A proposed mechanism involves sulfide coordinating to the disulfide, stabilizing transition states and lowering activation energy. Acid catalysis (e.g., H₂SO₄) further accelerates proton transfer steps .

Q. What role does n-butyl sulfide play in radical polymerization, particularly in hydrogen abstraction processes?

n-Butyl sulfide’s secondary hydrogens exhibit higher transfer constants (C ≈ 10⁻⁴) compared to primary hydrogens in analogous compounds. This is attributed to a synchronous β-scission mechanism during hydrogen abstraction by radicals, where the sulfide’s electron-rich sulfur atom stabilizes transition states. Experimental data show a tenfold increase in transfer constants over i-butyl sulfide, highlighting steric and electronic effects .

Q. How can solid acid catalysts improve the synthesis of n-butyl sulfide derivatives in green chemistry approaches?

Sulfonated carbon catalysts (derived from starch) offer a sustainable alternative to H₂SO₄ for esterification. These catalysts reduce byproducts (e.g., sulfonic acid waste) and enable easier recycling. Reaction optimization includes temperature control (80–100°C) and stoichiometric ratios (alcohol:acid = 1:1.2), achieving conversions >90% with minimal post-processing. This method is scalable for teaching labs and industrial R&D .

Q. What contradictions exist in sulfide-mediated biological studies, and how can they be resolved methodologically?

Sulfide’s reactivity with oxygen and metals introduces artifacts in biological assays. To mitigate this, researchers should use anaerobic chambers for sample preparation and real-time monitoring via electrochemical sensors (e.g., H₂S-selective electrodes). Controlled dosing with sulfide donors (e.g., GYY4137) instead of direct sulfide salts improves reproducibility, as shown in studies on hydrogen sulfide signaling .

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